N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-11-5-2-3-8-14(11)16-20-17(24-21-16)23-10-15(22)19-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFQVCQUSBMKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 3-chlorophenylamine with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of a suitable acylating agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study published in Heterocycles synthesized several thiadiazole derivatives and tested their efficacy against various bacterial strains. The results showed potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This suggests that N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may possess similar antimicrobial properties due to its structural characteristics.
Anti-inflammatory Effects
Thiadiazole derivatives have been investigated for their anti-inflammatory effects. A comprehensive evaluation revealed notable anti-inflammatory activity in vivo. In studies focusing on thiazolo[3,2-b][1,2,4]triazole derivatives, researchers observed a significant reduction in inflammatory markers following treatment. This supports the hypothesis that this compound could effectively manage inflammatory diseases through similar mechanisms .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of thiadiazole derivatives as anticancer agents. One study reported that certain derivatives induced apoptosis in cancer cell lines. The presence of the chlorophenyl and o-tolyl groups in this compound may enhance its cytotoxic effects against tumor cells.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Heterocycles, researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited potent antibacterial activity with MICs between 10 to 50 µg/mL . This reinforces the potential application of this compound in treating bacterial infections.
Case Study 2: Anti-inflammatory Activity
A thorough evaluation of thiazole and thiadiazole derivatives demonstrated significant anti-inflammatory properties. In vivo models indicated a reduction in inflammatory markers following treatment with these compounds. This suggests that this compound may also contribute to managing inflammatory conditions effectively .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole-Based Acetamides
Compound 1 : N-(5-((2-Oxo-2-(p-Tolylamino)ethyl)Thio)-1,3,4-Thiadiazol-2-yl)-3-Phenylpropanamide
- Structure: Shares the thiadiazole-thioacetamide backbone but substitutes the o-tolyl group with p-tolylamino and adds a phenylpropanamide chain.
- Activity: Demonstrates kinase inhibition (exact target unspecified), highlighting the importance of the thiadiazole-thioacetamide scaffold in modulating enzymatic activity. The p-tolylamino group may enhance hydrogen bonding compared to o-tolyl .
Compound 2 : 2-((4-Allyl-5-(2-Thienyl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(3-Chlorophenyl)Acetamide
- Structure : Replaces the thiadiazole ring with a triazole and substitutes o-tolyl with thienyl and allyl groups.
- The thienyl group introduces π-π stacking capabilities, which may improve solubility .
Heterocyclic Variants with Modified Cores
Compound 3 : 2-((5-((2-Chlorophenyl)(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(p-Tolyl)Acetamide (CPA)
- Structure: Oxadiazole replaces thiadiazole, with a fused thienopyridine moiety.
- Activity : Oxadiazoles are less electronegative than thiadiazoles, which may reduce interactions with polar enzyme pockets. The fused ring system could enhance planar stacking but increase molecular weight .
Compound 4 : N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)Propanamide
- Structure : Benzothiazole core instead of thiadiazole, with a propanamide linker.
- Activity: Benzothiazoles are known for their fluorescence and DNA intercalation properties. The propanamide chain may offer flexibility but reduce metabolic stability compared to thioether linkages .
Substituent-Driven Activity Variations
Compound 5 : 2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Chlorophenyl)Acetamide
- Structure: Triazole core with pyridyl and amino substituents.
- However, triazole’s reduced electronegativity compared to thiadiazole may lower kinase affinity .
Compound 6 : (Z)-N-(3-Chlorophenyl)-2-(4-((3-(Methoxymethyl)-2,4-Dioxothiazolidin-5-ylidene)Methyl)Phenoxy)Acetamide
- Structure : Thiazolidine-dione core with a methoxymethyl group.
- Activity: Inhibits iNOS in macrophages (IC50 = 45.6 µM). The dioxothiazolidine ring’s electron-withdrawing nature may enhance anti-inflammatory effects but reduce cell permeability compared to thiadiazoles .
Kinase Inhibition Potency
Key Insight : Dichloro substitution improves potency, suggesting electron-withdrawing groups enhance kinase binding. The target compound’s o-tolyl group may mimic steric effects of triazolo-thiadiazole systems .
Anti-Inflammatory Activity
Key Insight: Thiadiazole derivatives with chlorophenyl groups show moderate iNOS inhibition, but thiazolidine derivatives achieve lower IC50 values due to their dione moieties .
Biological Activity
N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound features a chlorophenyl group, a thiadiazole ring , and a thioacetamide moiety. The synthesis typically involves the reaction of 3-chlorophenylamine with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of an acylating agent under reflux conditions in solvents like ethanol or acetonitrile.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. This may include:
- Inhibition of Enzymes : The thiadiazole ring can inhibit enzymes involved in critical biological pathways, such as those involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Anticancer Activity : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting proliferation pathways .
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves disrupting the synthesis of peptidoglycan in bacterial cell walls.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives:
- Cytotoxicity Against Cancer Cell Lines : Compounds derived from thiadiazoles have been tested against several human cancer cell lines. For example:
- A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 4.27 µg/mL against skin cancer (SK-MEL-2) cells .
- Another study highlighted that modifications on the thiadiazole scaffold significantly enhanced anticancer activity against lung (A549) and ovarian (SK-OV-3) cancer cells .
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | SK-MEL-2 | 4.27 |
| Compound B | A549 | 22.19 |
| Compound C | SK-OV-3 | 19.5 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies
- Anticancer Evaluation : In a study involving various 1,3,4-thiadiazole derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on multiple cancer cell lines. Results indicated significant growth inhibition across all tested lines, emphasizing the structure–activity relationship that enhances potency against specific cancers .
- Antimicrobial Assessment : A comparative study on the antimicrobial efficacy of thiadiazole derivatives revealed that those with specific substituents on the thiadiazole ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This highlights the importance of chemical modifications in optimizing biological activity .
Q & A
Q. Basic
- Anticancer Screening : Use MTT assays on A549 (lung adenocarcinoma) and NIH/3T3 (normal fibroblast) cells. A compound with IC₅₀ < 50 µM on A549 and selectivity index (SI) >10 (e.g., SI = IC₅₀(NIH)/IC₅₀(A549)) indicates therapeutic potential .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced
Mechanistic studies:
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining (e.g., 23% apoptosis at 25 µM in ) .
- Target Engagement : Use SPR or thermal shift assays to measure binding affinity to enzymes like CDK5/p25 (Kd < 1 µM suggests potency) .
How can computational methods predict this compound’s interactions with biological targets?
Q. Advanced
- Molecular Docking : Glide XP (Schrödinger) incorporates hydrophobic enclosure scoring. For example, highlights hydrophobic interactions between thiadiazole and kinase active sites (e.g., CDK5) with docking scores < −9 kcal/mol .
- MD Simulations : GROMACS can assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
- ADMET Prediction : SwissADME estimates logP ~3.5 (optimal for BBB penetration) and CYP450 inhibition risks .
How should researchers resolve contradictions in biological data across structural analogs?
Advanced
Case study: reported 4c (tetrazole-substituted) had IC₅₀ = 23 µM vs. A549 but >1000 µM for NIH/3T3, whereas 4a (imidazole-substituted) showed lower selectivity. To reconcile:
SAR Analysis : Map substituent effects (e.g., tetrazole’s electronegativity enhances DNA intercalation ).
Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins Panlabs) to identify unintended targets.
Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes t₁/₂ > 60 min suggests low clearance) .
What strategies improve the compound’s stability and solubility for in vivo studies?
Q. Advanced
- Salt Formation : Co-crystallize with succinic acid (logS improvement from 0.1 mg/mL to 2.5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency; sustained release over 72 hrs) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amine) to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
